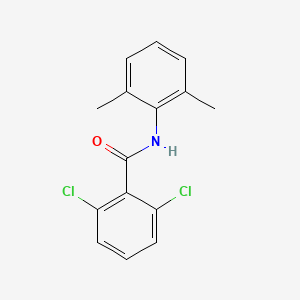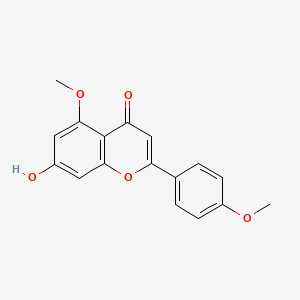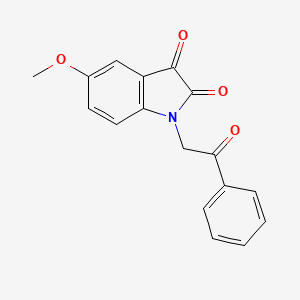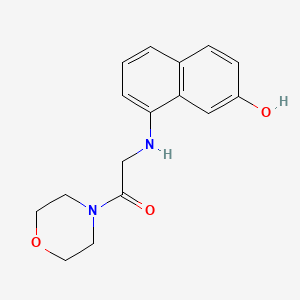
2,6-dichloro-N-(2,6-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C14H19Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide typically involves the introduction of chlorine atoms into the benzamide structure. One common method is the chlorination of benzamide derivatives using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a reference standard in pharmaceutical research.
Industry: Utilized in the production of dyes, plastics, and coatings .
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Shares structural similarities but differs in the presence of an acetamide group instead of a benzamide core.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Similar in structure but with different chlorine substitution patterns
Uniqueness
2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77331-26-1 |
|---|---|
Molecular Formula |
C15H13Cl2NO |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-5-3-6-10(2)14(9)18-15(19)13-11(16)7-4-8-12(13)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
LZPQHPCDGJEJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)

![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)





![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)




